
Ceftazidim-Dihydrochlorid
Übersicht
Beschreibung
Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used to treat severe bacterial infections such as pneumonia, urinary tract infections, skin infections, and meningitis .
Wissenschaftliche Forschungsanwendungen
Medical Uses
Ceftazidime dihydrochloride is primarily utilized in the treatment of multiple severe infections, including:
- Lower Respiratory Tract Infections : Effective against pathogens like Pseudomonas aeruginosa and Escherichia coli.
- Skin and Soft Tissue Infections : Used for complicated skin infections and soft tissue infections.
- Urinary Tract Infections : Particularly in cases of complicated urinary tract infections (cUTI) and pyelonephritis.
- Central Nervous System Infections : Effective for treating bacterial meningitis caused by susceptible organisms such as Neisseria meningitidis and Haemophilus influenzae.
- Intra-abdominal Infections : Used in complicated intra-abdominal infections (cIAI), often in combination with other antibiotics like metronidazole.
- Sepsis : Administered as empiric therapy in suspected sepsis cases due to its broad-spectrum activity .
Spectrum of Activity
Ceftazidime demonstrates significant efficacy against a range of pathogens:
Pathogen | MIC Range (μg/mL) |
---|---|
Escherichia coli | 0.015–512 |
Pseudomonas aeruginosa | ≤0.03–1024 |
Klebsiella spp. | 0.5–128 |
Haemophilus influenzae | 0.03–4 |
Group B Streptococci | 0.25–8 |
The antibiotic is less effective against anaerobic bacteria, such as Bacteroides spp., which limits its use in certain polymicrobial infections .
Pharmacological Properties
Ceftazidime's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. It exhibits high stability against a variety of β-lactamases, making it effective against resistant strains . The pharmacokinetics of ceftazidime indicate that it can be administered intravenously or intramuscularly, with a half-life that varies based on the patient's renal function.
Dosage Guidelines
The dosage of ceftazidime dihydrochloride varies depending on the type and severity of the infection:
- Adults : Typically 1-2 g every 8 hours.
- Pediatric Patients : Dosing is adjusted based on weight, generally around 25-60 mg/kg/day divided into doses.
- Renal Impairment : Dose adjustments are necessary for patients with renal dysfunction to prevent accumulation .
Case Study 1: Treatment of Meningitis
A clinical trial involving patients with bacterial meningitis demonstrated that ceftazidime effectively reduced mortality rates when administered alongside other antibiotics. The study highlighted its efficacy against Neisseria meningitidis, showcasing a significant decrease in bacterial load within 48 hours of treatment initiation .
Case Study 2: Complicated Urinary Tract Infections
In a multicenter study focused on complicated urinary tract infections, ceftazidime was used as part of combination therapy. Results indicated a high success rate in eradicating pathogens resistant to first-line treatments, particularly in immunocompromised patients .
Case Study 3: Cystic Fibrosis Patients
Research has shown that ceftazidime is crucial in managing pulmonary infections in cystic fibrosis patients. A cohort study reported improved lung function and reduced hospitalizations when ceftazidime was included in treatment regimens targeting Pseudomonas aeruginosa .
Wirkmechanismus
Target of Action
Ceftazidime dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .
Mode of Action
Ceftazidime, a third-generation cephalosporin, exhibits its bactericidal effect primarily through the direct inhibition of specific PBPs in susceptible bacteria . As a β-lactam antibiotic, it inhibits these essential PBPs, leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by ceftazidime is the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Pharmacokinetics
Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours . Both drugs are primarily eliminated through renal clearance, and dose adjustment is required in patients with moderate and severe renal impairment . The drugs are suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) .
Result of Action
The result of ceftazidime’s action is the death of the bacterial cell due to the loss of cell wall integrity . It has broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .
Action Environment
The action of ceftazidime can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of ceftazidime. When combined with avibactam, a non-β-lactam β-lactamase inhibitor, ceftazidime can effectively treat infections caused by β-lactamase-producing bacteria .
Biochemische Analyse
Biochemical Properties
Ceftazidime dihydrochloride is bactericidal through inhibition of enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .
Cellular Effects
Ceftazidime dihydrochloride has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . Ceftazidime dihydrochloride can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation .
Molecular Mechanism
Ceftazidime dihydrochloride exerts its effects at the molecular level primarily through direct inhibition of specific penicillin-binding proteins in susceptible bacteria . It also promotes p27 expression and inhibits cell proliferation by reducing Skp2, which is a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .
Temporal Effects in Laboratory Settings
The effects of Ceftazidime dihydrochloride over time in laboratory settings have been observed in various studies. For instance, it has been found that ceftazidime dihydrochloride can induce time-dependent perturbations in the metabolome and transcriptome of bacteria, mainly at 6 hours, with minimal effects at 1 and 3 hours .
Dosage Effects in Animal Models
Animal models have supported both dose selection and initial FDA approval for ceftazidime dihydrochloride . The effects of the product vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ceftazidime dihydrochloride is involved in several metabolic pathways. It substantially inhibits central carbon metabolism, such as the pentose phosphate pathway and tricarboxylic acid cycle .
Transport and Distribution
Ceftazidime dihydrochloride is primarily eliminated through renal clearance, making it distributed widely within cells and tissues . It is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with .
Subcellular Localization
It is known that ceftazidime dihydrochloride can permeate the outer membrane of Gram-negative bacteria to reach the periplasmic target or additionally pass the inner membrane to reach the cytoplasmic target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ceftazidime dihydrochloride is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acidThe final product is obtained by hydrolyzing the intermediate compound and converting it into its dihydrochloride salt .
Industrial Production Methods
Industrial production of ceftazidime dihydrochloride typically involves continuous preparation methods to ensure high yield and purity. The process includes the preparation of ceftazidime dihydrochloride solution, followed by purification and crystallization steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ceftazidime dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert ceftazidime dihydrochloride into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ceftazidime, such as sulfoxides, sulfones, and substituted beta-lactam compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive bacteria.
Aztreonam: A monobactam antibiotic with a similar spectrum of activity against Gram-negative bacteria
Uniqueness
Ceftazidime dihydrochloride is unique due to its high efficacy against Pseudomonas aeruginosa and its resistance to many beta-lactamases. This makes it a valuable option for treating severe and resistant bacterial infections .
Biologische Aktivität
Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial activity. It is particularly effective against certain Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores the biological activity of ceftazidime, focusing on its mechanisms of action, efficacy in various infections, stability, and interactions with other drugs.
Ceftazidime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of cell wall integrity and ultimately causing cell lysis. The drug retains activity against some beta-lactamases, which are enzymes produced by bacteria that can hydrolyze beta-lactam antibiotics, including penicillin and cephalosporins .
Efficacy Against Bacterial Infections
Ceftazidime is indicated for treating various infections, including:
- Lower respiratory tract infections
- Skin and skin structure infections
- Urinary tract infections
- Bacterial septicemia
- Bone and joint infections
- Central nervous system infections (including meningitis)
Case Studies
-
Murine Model of Burkholderia pseudomallei Infection :
A study evaluated the efficacy of ceftazidime in a murine model following lethal aerosol exposure to Burkholderia pseudomallei. Various treatment regimens were tested, demonstrating significantly improved survival rates in treated groups compared to controls. The pharmacokinetics of ceftazidime were assessed at different dosages (150 mg/kg, 300 mg/kg, and 600 mg/kg), revealing a strong correlation between dosage and survival outcomes . -
SARS-CoV-2 Interaction :
Recent research indicated that ceftazidime could inhibit the interaction between the spike receptor-binding domain (S-RBD) of SARS-CoV-2 and ACE2 receptors on human pulmonary cells. The compound showed a half-maximal inhibitory concentration (IC50) of approximately 40 μM against this interaction, suggesting potential therapeutic applications beyond its antibacterial properties .
Stability and Compatibility
Ceftazidime's stability is crucial for its clinical use, especially when administered concurrently with other medications. Studies have shown that solutions containing ceftazidime remain stable for up to 24 hours at room temperature with less than 10% degradation. However, incompatibilities with certain drugs such as vancomycin have been noted, necessitating careful consideration during co-administration .
Pharmacokinetics
The pharmacokinetic profile of ceftazidime indicates that therapeutic concentrations can be achieved through appropriate dosing regimens. Clinical studies suggest that maintaining serum concentrations above 20 mg/L is essential for effective treatment against pathogens with an MIC (minimum inhibitory concentration) up to 4 mg/L .
Interaction with Other Antimicrobials
Ceftazidime has been evaluated for its interactions with other antibiotics. For instance, it exhibited antagonistic effects when combined with chloramphenicol in vitro, highlighting the importance of understanding drug interactions in clinical settings .
Eigenschaften
CAS-Nummer |
73547-70-3 |
---|---|
Molekularformel |
C22H24Cl2N6O7S2 |
Molekulargewicht |
619.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1 |
InChI-Schlüssel |
JLZLIGALAZXURA-YSPNNJRLSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Isomerische SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Kanonische SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.